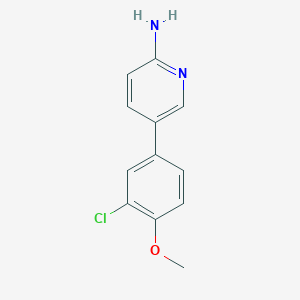
5-(3-Chloro-4-méthoxyphényl)pyridin-2-amine
Vue d'ensemble
Description
5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine is a useful research compound. Its molecular formula is C12H11ClN2O and its molecular weight is 234.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de produits naturels bioactifs
5-(3-Chloro-4-méthoxyphényl)pyridin-2-amine: est un intermédiaire précieux dans la synthèse de produits naturels bioactifs. Son motif structural se retrouve dans de nombreux composés présentant des activités biologiques significatives. Par exemple, des dérivés de ce composé ont été utilisés dans la synthèse de molécules présentant des effets antitumoraux et anti-inflammatoires potentiels .
Développement de polymères conducteurs
Les dérivés phénoliques du composé sont cruciaux dans le développement de polymères conducteurs. Ces polymères ont des applications dans divers dispositifs électroniques en raison de leur capacité à conduire l'électricité. Les groupes méthoxy et amino dans This compound peuvent être fonctionnalisés pour améliorer les propriétés du polymère .
Antioxydants et absorbeurs UV
Ce composé peut être utilisé pour créer des antioxydants et des absorbeurs ultraviolets (UV). Ceux-ci sont essentiels pour protéger les matériaux du stress oxydatif et des rayons UV, respectivement. Ils trouvent des applications dans des industries telles que les plastiques, les adhésifs et les revêtements, améliorant la stabilité thermique et la résistance au feu de ces matériaux .
Ignifugeants
Les groupes chloro et méthoxy présents dans This compound en font un candidat pour le développement d'ignifugeants. Ces substances sont ajoutées aux matériaux pour inhiber ou résister à la propagation du feu, améliorant la sécurité dans diverses applications .
Recherche pharmaceutique
En recherche pharmaceutique, les dérivés de ce composé sont explorés pour leurs propriétés anticancéreuses. L'approche d'hybridation pharmacophore, qui combine plusieurs éléments pharmacophoriques en une seule molécule, utilise souvent de tels dérivés comme points de départ pour le développement de nouveaux agents anticancéreux .
Science des matériaux
Les dérivés du composé sont également importants en science des matériaux, en particulier pour créer de nouveaux matériaux présentant des propriétés spécifiques souhaitées. Par exemple, ils peuvent être utilisés pour synthétiser de nouvelles benzofuranes, qui sont de puissants inhibiteurs de l'agrégation de la β-amyloïde et ont des implications dans le traitement des maladies neurodégénératives .
Mécanisme D'action
Mode of Action
Based on the known action of similar compounds, it can be inferred that it might interact with its targets by inhibiting the electron transport in mitochondrial complex i . This inhibition disrupts the normal functioning of the mitochondria, leading to the desired effects.
Result of Action
Based on the known action of similar compounds, it can be inferred that this compound may disrupt the normal functioning of the mitochondria, leading to the desired effects .
Analyse Biochimique
Biochemical Properties
5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine can bind to specific receptors on the cell surface, altering their activity and downstream signaling .
Cellular Effects
The effects of 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . This compound can also alter cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites .
Temporal Effects in Laboratory Settings
The effects of 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects have been observed at high doses, including cellular toxicity and organ damage . It is important to determine the optimal dosage to achieve the desired effects without causing harm.
Metabolic Pathways
5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it can inhibit enzymes involved in the synthesis and degradation of certain metabolites, leading to changes in metabolic flux and metabolite levels . Understanding these interactions is crucial for elucidating the compound’s effects on cellular metabolism.
Transport and Distribution
The transport and distribution of 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine within cells and tissues are important for its activity and function. It can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine is critical for its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Understanding its subcellular localization is essential for elucidating its molecular mechanisms and effects on cellular function.
Propriétés
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-16-11-4-2-8(6-10(11)13)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVMJGDILOLAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466345.png)
![9-Cyclopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1466347.png)

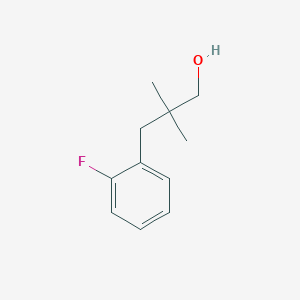
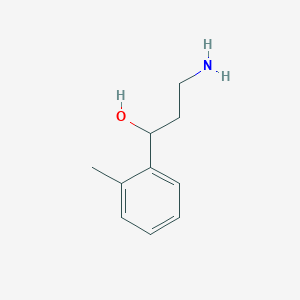

![2-(4-Chlorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466356.png)
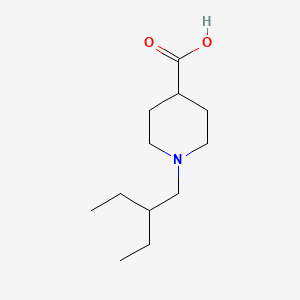


![1-[(4-Aminopiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466364.png)
![1-[(4-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466365.png)
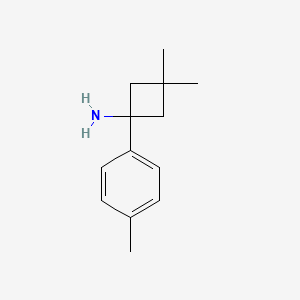
![(1-cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466368.png)
